Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate
Description
Key Structural Features:
- Pyridine Ring : The aromatic system adopts a planar geometry, with bond lengths consistent with typical C–C (1.39 Å) and C–N (1.34 Å) distances in heterocyclic systems.
- Halogen Substituents : Bromine (C–Br: 1.89 Å) and chlorine (C–Cl: 1.73 Å) introduce steric and electronic effects, polarizing the ring and directing reactivity.
- Carbamate Group : The N–C(=O)–O linkage exhibits partial double-bond character (C=O: 1.21 Å), with the tert-butyl group providing steric protection against nucleophilic attack.
Table 1: Molecular parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄BrClN₂O₂ |
| Average Mass | 321.599 Da |
| Monoisotopic Mass | 319.992717 Da |
| Bond Angles (C–N–C) | 120° (pyridine ring) |
| Torsional Flexibility | Limited (rigid carbamate) |
Spectroscopic Analysis (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- λₘₐₐ = 265 nm (π→π* transition of the pyridine ring).
- Hypsochromic shift observed due to electron-withdrawing halogens.
Table 2: Summary of spectroscopic data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.53 (s, 9H), δ 8.95 (d, 1H) |
| ¹³C NMR | δ 155.2 (C=O), δ 148.1 (C-Cl) |
| IR | 1705 cm⁻¹ (C=O), 670 cm⁻¹ (C–Br) |
| UV-Vis | λₘₐₐ = 265 nm (ε = 4500 M⁻¹cm⁻¹) |
Crystallographic Studies and Conformational Dynamics
While X-ray crystallographic data for this specific compound remain unpublished, analogous pyridine carbamates exhibit monoclinic crystal systems with P2₁/c space groups. Key predictions include:
- Packing Interactions : Halogen bonds (Br···N) and van der Waals forces dominate lattice stabilization.
- Conformational Rigidity : The tert-butyl group restricts rotation about the C–N bond, fixing the carbamate in a transoid configuration.
- Torsional Angles : Dihedral angles between the pyridine ring and carbamate group are ~15°, minimizing steric clash.
Comparative Structural Analysis with Pyridine-Based Carbamates
Table 3: Structural comparison with related compounds
| Compound | Substituents | C=O Stretch (IR) | Pyridine λₘₐₐ (UV-Vis) |
|---|---|---|---|
| Tert-butyl (6-bromopyridin-3-yl)carbamate | Br at C6 | 1698 cm⁻¹ | 260 nm |
| Tert-butyl (2-chloropyridin-3-yl)carbamate | Cl at C2 | 1702 cm⁻¹ | 270 nm |
| This compound | Br at C6, Cl at C2 | 1705 cm⁻¹ | 265 nm |
Key Observations:
- Electronic Effects : Bromine’s polarizability enhances ring electron density, while chlorine’s electronegativity withdraws electrons, creating a push-pull system.
- Steric Impact : The methylene spacer in this compound increases flexibility compared to direct N-carbamate linkage.
- Reactivity Trends : Dual halogenation reduces nucleophilic aromatic substitution rates compared to mono-halogenated analogs.
Properties
IUPAC Name |
tert-butyl N-[(6-bromo-2-chloropyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)14-6-7-4-5-8(12)15-9(7)13/h4-5H,6H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJUAFUDQXGVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132227 | |
| Record name | Carbamic acid, N-[(6-bromo-2-chloro-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-48-0 | |
| Record name | Carbamic acid, N-[(6-bromo-2-chloro-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(6-bromo-2-chloro-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-2-chloropyridine as the starting material.
Reaction with Isocyanate: The pyridine derivative is reacted with tert-butyl isocyanate under controlled conditions to form the desired carbamate.
Catalysts and Solvents: Common catalysts used in this reaction include palladium-based catalysts, and solvents such as dichloromethane or tetrahydrofuran are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyridine ring.
Scientific Research Applications
Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research on potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the pyridine ring allows for strong binding interactions, which can inhibit enzyme activity or modulate receptor function. The methylcarbamate group also plays a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
Compound A : tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- Molecular Formula : C₁₀H₁₂BrClN₂O₂
- CAS : 1227958-32-8
- Key Differences :
- Lacks the methyl group in the carbamate chain.
- Bromo and chloro substituents are swapped (2-bromo vs. 6-bromo in the target compound).
- Reactivity Implications : The 2-bromo position in Compound A is less sterically accessible for nucleophilic substitution compared to the 6-bromo position in the target compound. This alters its utility in cross-coupling reactions .
Compound B : tert-Butyl (6-bromopyridin-3-yl)carbamate
Functional Group Variations
Compound C : tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
Compound D : tert-Butyl (6-methoxypyridin-2-yl)carbamate
Physicochemical Properties
Key Observations :
- The methyl group in the carbamate chain of the target compound increases molecular weight and may enhance solubility in nonpolar solvents compared to Compound A.
- Similar predicted densities and boiling points suggest analogous handling requirements .
Biological Activity
Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring substituted with bromine and chlorine atoms, which significantly influence its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine and chlorine substituents enhances its reactivity, allowing it to inhibit certain enzymatic pathways. Research indicates that the compound may act as an enzyme inhibitor, potentially affecting metabolic processes within cells.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. Further investigations are needed to elucidate the specific mechanisms involved.
Data Table: Biological Activity Summary
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition of growth | |
| Anticancer | Cancer cell lines | Induction of apoptosis | |
| Enzyme inhibition | Various enzymes | Reduced enzymatic activity |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising potential as an antimicrobial agent.
- Anticancer Mechanism : In a recent study involving human breast cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. Flow cytometry analysis indicated an increase in the proportion of cells in the sub-G1 phase, suggesting apoptosis induction.
Research Findings
Research has indicated that the compound's biological activities are largely influenced by its structural characteristics:
- Enzyme Interaction : The compound has been shown to inhibit enzymes involved in metabolic pathways, which could be beneficial in developing treatments for diseases involving dysregulated metabolism.
- Pharmaceutical Applications : Due to its biological properties, this compound is being investigated as a potential lead compound for drug development targeting microbial infections and cancer therapies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
